(R)-3-((R)-5-Oxopyrrolidin-2-carbonyl)thiazolidin-4-carbonsäure

Übersicht

Beschreibung

(R)-3-((R)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid is a useful research compound. Its molecular formula is C9H12N2O4S and its molecular weight is 244.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality (R)-3-((R)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-((R)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Neuroprotektion

Thiazolidin-Derivate wurden auf ihre neuroprotektiven Wirkungen untersucht. Es ist bekannt, dass sie eine bedeutende Rolle beim Schutz von Nervenzellen vor Schäden spielen, die durch Entzündungsmarker und reaktive Sauerstoffspezies (ROS) verursacht werden, die zu Gedächtnisstörungen führen können. Dies ist besonders relevant im Kontext der alkoholbedingten Neurodegeneration .

Modulation der Proteinstruktur

Supramolekulare Funktionalitäten von Thiazolidin-Derivaten wie TZT haben ein Potenzial für die Interaktion mit biologischen Zielen, insbesondere mit Proteinen gezeigt. Diese Interaktion kann zu einer Modulation der Proteinstruktur und Bioaktivität führen, was vielversprechende Perspektiven für den Schutz von Zellen vor oxidativem Stress bietet .

Pharmakologische Bewertung

Neue Thiazolidin-4-carbonsäure-Derivate wurden synthetisiert und pharmakologisch gegen Erkrankungen wie Ethanol-induzierte Neurodegeneration und Gedächtnisstörungen evaluiert. Dazu gehören sowohl in silico- als auch experimentelle Ansätze, um ihr therapeutisches Potenzial zu bewerten .

Supramolekulares Aggregationsverhalten

Es wurden Untersuchungen zum supramolekularen Aggregationsverhalten von chiralen Thiazolidin-4-carbonsäure-Derivaten durchgeführt. Die Studien konzentrieren sich darauf, wie Wasserstoffbrückenbindungsfunktionalitäten, Lösungsmittelmoleküle und das Kristallgitter die Bildung von Molekülaggregaten beeinflussen .

Grüne Synthese und pharmakologische Aktivität

Thiazolidine und ihre Derivate wurden hinsichtlich ihrer Syntheseanwendungen, pharmakologischen Aktivität und der Vorteile grüner Synthesemethoden überprüft. Diese Methoden betonen die Atomekonomie, sauberere Reaktionsprofile und die Katalysatorrückgewinnung, die für nachhaltige wissenschaftliche Praktiken von entscheidender Bedeutung sind .

Wirkmechanismus

Target of Action

The primary targets of ®-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid are proteins such as bovine serum albumin (BSA) and bovine liver catalase (BLC) . These proteins play crucial roles in various biological processes, including oxidative stress response and enzymatic reactions .

Mode of Action

The compound interacts with its protein targets, leading to the modulation of their structure and bioactivity . It binds to BSA and BLC with considerable affinity, as indicated by the binding constants . This interaction triggers favorable structural changes in BLC, thereby enhancing its enzyme activity in a dose-dependent manner .

Biochemical Pathways

The compound’s interaction with BLC enhances the enzyme’s activity, which plays a key role in the biochemical pathway of oxidative stress response . Both in silico and experimental results suggest that an increased substrate availability could be the reason for enhanced BLC activity .

Result of Action

The compound’s action results in the attenuation of oxidative stress . Treatment with the compound was found to mitigate the inhibition of A549 cell proliferation in the presence of high concentrations of vitamin C . This finding was confirmed at a molecular level by PARP cleavage status, demonstrating that the compound inhibits apoptotic cell death induced by oxidative stress .

Biochemische Analyse

Biochemical Properties

®-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with bovine serum albumin (BSA) and bovine liver catalase (BLC), leading to significant structural changes and enhanced enzyme activity . The binding constants of this compound with BSA and BLC indicate its strong interaction with these proteins, which is essential for its biochemical activity.

Cellular Effects

The effects of ®-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, treatment with this compound has been found to mitigate oxidative stress-induced inhibition of A549 cell proliferation . This effect is achieved through the modulation of PARP cleavage status, demonstrating its ability to inhibit apoptotic cell death.

Molecular Mechanism

At the molecular level, ®-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It enhances the activity of catalase by increasing substrate availability, which is crucial for its role in reducing oxidative stress . The compound’s interaction with proteins leads to favorable structural changes, thereby modulating their bioactivity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it maintains its activity over extended periods, making it a reliable agent for biochemical research .

Dosage Effects in Animal Models

The effects of ®-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid vary with different dosages in animal models. At optimal doses, it exhibits beneficial effects, such as enhanced enzyme activity and reduced oxidative stress. At high doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

®-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. These interactions are essential for its role in modulating cellular metabolism and reducing oxidative stress .

Transport and Distribution

The transport and distribution of ®-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation, which are critical for its biochemical activity .

Subcellular Localization

The subcellular localization of ®-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its role in modulating cellular processes and reducing oxidative stress .

Eigenschaften

IUPAC Name |

(4R)-3-[(2R)-5-oxopyrrolidine-2-carbonyl]-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4S/c12-7-2-1-5(10-7)8(13)11-4-16-3-6(11)9(14)15/h5-6H,1-4H2,(H,10,12)(H,14,15)/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUTKICFRNVKFRG-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)N2CSCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@H]1C(=O)N2CSC[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

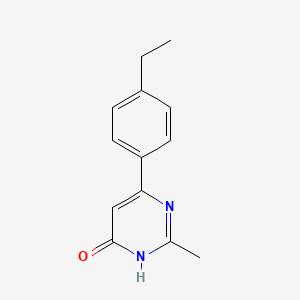

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-methoxyphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B1493736.png)